6-Methyl-4-nitroquinoline 1-oxide

Übersicht

Beschreibung

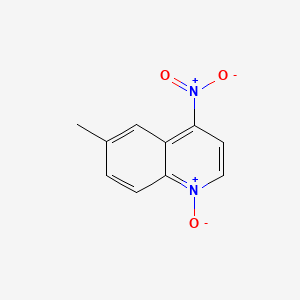

6-Methyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a quinoline ring substituted with a methyl group at the 6th position and a nitro group at the 4th position, with an oxide group at the 1st position. It is a potent mutagen and carcinogen, widely used in research to study DNA damage and repair mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 6-methylquinoline followed by oxidation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 6-methyl-4-nitroquinoline is then oxidized using hydrogen peroxide or other oxidizing agents to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Metabolic Activation and DNA Adduct Formation

Nitroquinolines like 4-NQO require metabolic activation to exert mutagenic and carcinogenic effects. Key steps include:

-

Reduction : Nitro groups are enzymatically reduced to hydroxylamino intermediates (e.g., 4-hydroxyaminoquinoline 1-oxide) .

-

DNA Adducts : Activated metabolites form covalent adducts with DNA bases, primarily at guanine (C8, N2) and adenine (N6) residues .

-

Oxidative Damage : Secondary reactive oxygen species (ROS) contribute to single-strand breaks (SSBs) and 8-hydroxydeoxyguanosine (8OHdG) lesions .

Hypothesis for 6-Methyl-4-nitroquinoline 1-oxide :

The methyl group at position 6 may sterically hinder metabolic activation or alter adduct formation patterns compared to 4-NQO. Structural analogs suggest methyl groups could modulate solubility, redox potential, or enzyme interactions .

Reactivity with Nucleophiles

Nitroquinolines undergo nucleophilic substitution under specific conditions:

Table 1: Reactivity of Nitrated Quinolones with Nucleophiles

Implications for this compound :

-

A single nitro group at C4 may reduce steric strain compared to TNQ, potentially favoring substitution at adjacent positions.

-

The methyl group at C6 could stabilize intermediates or sterically block reactivity at C5 or C7 .

Interactions with Glutathione (GSH) and Detoxification

4-NQO reacts with glutathione (GSH) to form conjugates (e.g., QO-SG), which are effluxed by multidrug resistance proteins (MRP1/2):

-

Enzymatic Catalysis : Glutathione S-transferase (GST) accelerates conjugate formation (rate enhancement ~3 × 10⁶) .

-

Transport Kinetics : MRP1 transports QO-SG with a Kₘ of 9.5 μM, dependent on GSH cofactors .

Potential Pathways for this compound :

-

Methyl substitution may alter GST binding affinity or MRP1 transport efficiency.

-

Enhanced hydrophobicity from the methyl group could influence cellular uptake or partitioning .

Topoisomerase I (Top1) Complex Trapping

4-NQO induces irreversible Top1-DNA covalent complexes (Top1cc), contributing to DNA damage:

-

Mechanism : DNA adducts (e.g., N2-guanine) trap Top1cc, leading to persistent SSBs .

-

Cellular Effects : Top1cc accumulation correlates with hypersensitivity in DNA repair-deficient cells (e.g., Bloom syndrome) .

Speculation on this compound :

The methyl group may interfere with Top1 binding or adduct geometry, potentially reducing Top1cc formation compared to 4-NQO .

Synthetic and Structural Considerations

Methyl and nitro substituents on quinolones influence reactivity:

-

Steric Effects : Methyl groups at C1 in TNQ distort the quinolone ring, reducing aromaticity and promoting cycloaddition reactions .

-

Nitration Patterns : Nitro groups are introduced preferentially at C6 > C3 ≈ C8 in methylquinolones .

Synthetic Challenges for this compound :

Wissenschaftliche Forschungsanwendungen

Carcinogenic Studies

6-MNQO is structurally related to 4-nitroquinoline 1-oxide (4-NQO), a well-known carcinogen. Research has shown that both compounds can induce mutagenic effects by forming DNA adducts, leading to cellular damage and tumorigenesis.

Case Study: Oral Squamous Cell Carcinoma (OSCC)

In studies using animal models, 6-MNQO has been employed to induce OSCC, allowing researchers to investigate the molecular mechanisms of cancer progression. For instance, exposure to 6-MNQO resulted in significant alterations in immune cell populations, particularly a decrease in B-cell counts, which are crucial for immune response during tumor development .

Mechanistic Insights

The carcinogenic potential of 6-MNQO is attributed to its ability to cause DNA damage through oxidative stress and the formation of bulky DNA adducts. This has implications for understanding the pathways leading to oral cancers and developing preventive strategies against such malignancies .

Microbiological Applications

6-MNQO has also been studied for its impact on microbial communities, particularly in relation to gut health and probiotic efficacy.

Impact on Colonic Microflora

Research indicates that 6-MNQO alters the composition of colonic microflora, potentially enhancing the growth of pathogenic bacteria while suppressing beneficial strains. For example, studies have shown that treatment with probiotics like Lactobacillus salivarius REN can counteract some of these negative effects induced by 6-MNQO .

Genetic Research

The compound is frequently used as a mutagen in genetic studies due to its ability to induce mutations across various organisms.

Genetic Screening

6-MNQO has been utilized in genetic screens to identify mutations linked to cancer susceptibility. Its effectiveness as a mutagen allows researchers to explore the genetic basis of carcinogenesis and develop models for studying gene function and repair mechanisms .

Therapeutic Development

The potential therapeutic applications of 6-MNQO derivatives are being explored, particularly in nanotherapy for cancer treatment.

Nanoparticle Drug Delivery

Recent studies have investigated the use of nanoparticle formulations containing doxorubicin and methotrexate alongside 6-MNQO-induced OSCC models in rats. The results indicate that these formulations may enhance the therapeutic efficacy against tumors induced by 6-MNQO .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Carcinogenic Studies | Induction of OSCC in animal models | Alters immune cell profiles; induces DNA damage |

| Microbiological Research | Effects on colonic microflora | Alters bacterial composition; probiotics mitigate effects |

| Genetic Research | Mutagenesis for genetic screening | Induces mutations useful for studying gene functions |

| Therapeutic Development | Nanotherapy for cancer treatment | Enhanced efficacy with nanoparticle formulations |

Wirkmechanismus

The primary mechanism by which 6-Methyl-4-nitroquinoline 1-oxide exerts its effects is through the formation of DNA adducts. The compound is metabolized into reactive intermediates that covalently bind to DNA, causing mutations. These DNA adducts interfere with DNA replication and transcription, leading to cell death or carcinogenesis. The compound specifically targets guanine bases in DNA, forming stable adducts that are difficult to repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic and carcinogenic properties.

4-Nitropyridine 1-oxide: Another nitro-oxide derivative used in similar research applications

Uniqueness

6-Methyl-4-nitroquinoline 1-oxide is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural variation can affect the compound’s ability to form DNA adducts and its overall mutagenic potential, making it a valuable tool in comparative studies .

Biologische Aktivität

6-Methyl-4-nitroquinoline 1-oxide (6-MNQO) is a compound belonging to the class of nitroquinolines, which are known for their mutagenic and carcinogenic properties. This article explores the biological activity of 6-MNQO, focusing on its mechanisms of action, effects on cellular processes, and implications in cancer research.

The primary mechanism through which 6-MNQO exerts its biological effects is the formation of DNA adducts. Upon metabolic activation, it generates reactive intermediates that covalently bind to DNA, particularly targeting guanine bases. This interaction disrupts normal DNA replication and transcription processes, leading to mutations and potential cell death or carcinogenesis .

DNA Adduct Formation

6-MNQO is metabolized to form 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a potent electrophile that reacts with nucleophilic sites in DNA. The resulting DNA adducts can lead to oxidative damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OHdG), which is a marker of oxidative stress and DNA damage .

Table 1: Key Metabolites and Their Effects

| Metabolite | Effect on DNA | Mechanism |

|---|---|---|

| 6-MNQO | Forms stable DNA adducts | Covalent binding to guanine bases |

| 4-HAQO | Induces oxidative damage | Production of reactive oxygen species (ROS) |

| 8-OHdG | Marker of oxidative damage | Resulting from uncorrected DNA lesions |

Biological Effects

Research has demonstrated that exposure to 6-MNQO leads to significant alterations in cellular behavior, particularly in cancer models.

Case Studies

- Oral Squamous Cell Carcinoma (OSCC) : In murine models, administration of 6-MNQO resulted in a decrease in B-cell populations and other immune cells, suggesting that it may induce immunosuppression during OSCC development. This effect was linked to the progression from pre-malignant lesions to malignant tumors .

- Topoisomerase I Interaction : Studies have shown that 6-MNQO induces the formation of topoisomerase I cleavage complexes in various cell lines, including colon cancer cells. This interaction contributes to its mutagenic properties by trapping topoisomerase I at sites of DNA damage, leading to further genomic instability .

- Impact on Gut Microflora : Research indicates that 6-MNQO alters the colonic microflora composition, which may have implications for gut health and cancer risk. Probiotic interventions have shown potential in mitigating these effects .

Eigenschaften

IUPAC Name |

6-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-2-3-9-8(6-7)10(12(14)15)4-5-11(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJEAZZHWTTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221715 | |

| Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-48-0 | |

| Record name | 6-Methyl-4-nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=715-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.